molecular formula C17H20N2O5 B2682966 3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one CAS No. 851988-74-4

3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2682966
CAS No.: 851988-74-4
M. Wt: 332.356
InChI Key: RPNFGFYRNRLUSP-UHFFFAOYSA-N
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Description

3-(3-oxo-3-(1,4-dioxa-8-azaspiro[45]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring a benzo[d]oxazol-2(3H)-one core with a spirocyclic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions to form the ketal.

    Attachment of the Propyl Chain: The intermediate is then reacted with a propylating agent, such as 3-bromopropionyl chloride, under basic conditions to introduce the propyl chain.

    Formation of the Benzo[d]oxazol-2(3H)-one Core: The final step involves the cyclization of the intermediate with 2-aminophenol under dehydrating conditions to form the benzo[d]oxazol-2(3H)-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring in the benzo[d]oxazol-2(3H)-one core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the spirocyclic nitrogen.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers rigidity, which can be advantageous in the design of ligands for catalysis.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes or receptors due to its structural complexity. It could serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, where its unique structural features could impart desirable properties.

Mechanism of Action

The mechanism of action of 3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic moiety could play a role in enhancing binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound without the benzo[d]oxazol-2(3H)-one core.

    Benzo[d]oxazol-2(3H)-one: The core structure without the spirocyclic moiety.

Uniqueness

The uniqueness of 3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one lies in its combination of a spirocyclic structure with a benzo[d]oxazol-2(3H)-one core, which imparts both rigidity and potential bioactivity. This dual feature makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c20-15(18-9-6-17(7-10-18)22-11-12-23-17)5-8-19-13-3-1-2-4-14(13)24-16(19)21/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNFGFYRNRLUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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